Absence of Product-Specific Quantitative Evidence Versus Structurally Characterized Pyrazole-Thiadiazole EGFR Inhibitors
A systematic literature search identified no head-to-head comparison, cross-study comparable dataset, or any quantitative assay result (biochemical IC50, cellular EC50, LogP, solubility, metabolic stability, or in vivo PK parameter) for the specific compound 5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine. In contrast, the structurally related pyrazole-thiadiazole EGFR inhibitor series reported by Kurban et al. (2023) provides quantitative benchmarks for scaffold performance: the most potent derivative (6g) exhibited an EGFR enzyme IC50 of 0.024 ± 0.002 µM and an A549 cellular IC50 of 1.537 ± 0.097 µM, while the same scaffold with alternative substituents (6d, 6j) showed A549 IC50 values of 5.176 ± 0.164 µM and 8.493 ± 0.667 µM, respectively [1]. These data establish the class-level performance envelope but give no information on where the 1-isopropyl-pyrazole-thiadiazol-2-amine target falls within it. No patent or database source was found to contain product-specific quantitative data for this CAS number.
| Evidence Dimension | In vitro anticancer activity (A549 lung cancer cell line, MTT assay) and EGFR enzyme inhibition |
|---|---|
| Target Compound Data | No data available for CAS 1701978-03-1 |
| Comparator Or Baseline | Compound 6g (pyrazole-thiadiazole EGFR inhibitor): EGFR IC50 = 0.024 ± 0.002 µM; A549 IC50 = 1.537 ± 0.097 µM [1]. Compound 6d: A549 IC50 = 5.176 ± 0.164 µM [1]. Compound 6j: A549 IC50 = 8.493 ± 0.667 µM [1]. |
| Quantified Difference | Cannot be calculated; target compound lacks any quantitative data point |
| Conditions | In vitro EGFR enzyme inhibition assay and MTT cytotoxicity assay in A549 human lung adenocarcinoma cells; compounds tested by Kurban et al., ACS Omega 2023 [1]. |
Why This Matters
A procurement decision based solely on chemotype similarity ignores documented intra-class potency variability exceeding 5-fold in cellular assays, meaning that substitution of the target compound for a known active congener cannot be justified without compound-specific validation data.
- [1] Kurban, B.; Sağlık, B. N.; Osmaniye, D.; Levent, S.; Özkay, Y.; Kaplancıklı, Z. A. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega 2023, 8 (34), 31500–31509. DOI: 10.1021/acsomega.3c04635. View Source
